molecular formula C19H29N3O B11793719 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropylpropanamide

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropylpropanamide

Cat. No.: B11793719
M. Wt: 315.5 g/mol
InChI Key: MLCZKCATIVVTFZ-PKHIMPSTSA-N
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Description

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropylpropanamide is a complex organic compound that features a piperidine ring, a benzyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde precursors.

    Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the piperidine derivative.

    Attachment of the Cyclopropyl Group: This can be done through a cyclopropanation reaction, where a cyclopropyl carbinol or a similar reagent is used.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropylpropanamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have pharmacological properties that make it useful in the development of new medications.

    Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropylpropanamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-ethylpropanamide
  • N-benzylpiperidine
  • Cyclopropylamine

Uniqueness

What sets 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropylpropanamide apart from similar compounds is its unique combination of functional groups, which can confer distinct chemical and biological properties. For example, the presence of the piperidine ring and the benzyl group can enhance its binding affinity to certain biological targets, while the cyclopropyl group can influence its metabolic stability and pharmacokinetic profile.

Properties

Molecular Formula

C19H29N3O

Molecular Weight

315.5 g/mol

IUPAC Name

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropylpropanamide

InChI

InChI=1S/C19H29N3O/c1-15(20)19(23)22(17-10-11-17)14-18-9-5-6-12-21(18)13-16-7-3-2-4-8-16/h2-4,7-8,15,17-18H,5-6,9-14,20H2,1H3/t15?,18-/m0/s1

InChI Key

MLCZKCATIVVTFZ-PKHIMPSTSA-N

Isomeric SMILES

CC(C(=O)N(C[C@@H]1CCCCN1CC2=CC=CC=C2)C3CC3)N

Canonical SMILES

CC(C(=O)N(CC1CCCCN1CC2=CC=CC=C2)C3CC3)N

Origin of Product

United States

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